molecular formula C10H13FO B2479831 (1S)-1-(3-fluoro-4-methylphenyl)propan-1-ol CAS No. 1270291-80-9

(1S)-1-(3-fluoro-4-methylphenyl)propan-1-ol

Cat. No.: B2479831
CAS No.: 1270291-80-9
M. Wt: 168.211
InChI Key: ZZCGKYXNTIQVJM-JTQLQIEISA-N
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Description

(1S)-1-(3-Fluoro-4-methylphenyl)propan-1-ol (CAS 1175913-39-9) is a chiral secondary alcohol with a molecular formula of C₁₀H₁₃FO and a molecular weight of 168.21 g/mol . Its structure features a fluorinated aromatic ring substituted with a methyl group at the 4-position and a hydroxyl-bearing propanol chain in the (1S)-stereochemical configuration.

Properties

IUPAC Name

(1S)-1-(3-fluoro-4-methylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO/c1-3-10(12)8-5-4-7(2)9(11)6-8/h4-6,10,12H,3H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCGKYXNTIQVJM-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)C)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=C(C=C1)C)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-fluoro-4-methylphenyl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-4-methylbenzaldehyde.

    Reduction Reaction: The aldehyde group of 3-fluoro-4-methylbenzaldehyde is reduced to the corresponding alcohol using a reducing agent like sodium borohydride or lithium aluminum hydride.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to obtain the desired (1S)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation of the corresponding ketone.

    Enzymatic Resolution: Employing enzymes to selectively convert one enantiomer, leaving the desired (1S)-enantiomer.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-fluoro-4-methylphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium iodide in acetone or other nucleophiles can be employed.

Major Products Formed

    Oxidation: Formation of 3-fluoro-4-methylbenzaldehyde or 3-fluoro-4-methylacetophenone.

    Reduction: Formation of 3-fluoro-4-methylpropane.

    Substitution: Formation of compounds with different substituents replacing the fluorine atom.

Scientific Research Applications

(1S)-1-(3-fluoro-4-methylphenyl)propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(3-fluoro-4-methylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It may modulate biochemical pathways related to its biological or therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters with analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl Ring Functional Groups
(1S)-1-(3-Fluoro-4-methylphenyl)propan-1-ol 1175913-39-9 C₁₀H₁₃FO 168.21 3-Fluoro, 4-methyl Secondary alcohol (S)
1-(4-Methylphenyl)-1-propanol 25574-04-3 C₁₀H₁₄O 154.22 4-Methyl Secondary alcohol
(1S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol 872850-26-5 C₉H₉ClF₂O 206.62 3,5-Difluoro Secondary alcohol (S), Chloro
Alsinol (1-(4-Fluorophenyl)-3-[...]propan-1-ol) N/A C₁₈H₁₇F₄N₃O₃ 423.35 4-Fluoro, nitro, trifluoromethyl Secondary alcohol, amine

Key Observations :

  • Stereochemistry : The (1S)-configuration is critical for chiral recognition in biological systems, as seen in (1S)-3-chloro-1-(3,5-difluorophenyl)propan-1-ol , which may exhibit enantioselective activity .
  • Molecular Weight: Bulkier substituents (e.g., Alsinol’s nitro and trifluoromethyl groups) increase molecular weight and complexity, impacting solubility and pharmacokinetics .

Biological Activity

(1S)-1-(3-fluoro-4-methylphenyl)propan-1-ol is a chiral alcohol that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorine atom, which significantly influences its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is defined by its chiral center and the presence of a fluorinated aromatic ring. The fluorine atom enhances the compound's lipophilicity , which can improve its ability to penetrate biological membranes and interact with various molecular targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Modulation : The compound may inhibit or activate enzymes involved in metabolic pathways.
  • Receptor Interaction : It has been suggested that this compound interacts with G protein-coupled receptors (GPCRs), particularly those related to dopaminergic signaling pathways, which are crucial in neuropsychiatric disorders .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Neuropharmacological Effects

Preliminary studies suggest that this compound may act as a modulator of neurotransmitter systems, particularly dopamine pathways. Its interaction with dopamine receptors could have implications for treating conditions such as depression and schizophrenia .

Antimicrobial Properties

Certain derivatives of similar compounds have demonstrated antimicrobial activity, indicating that this compound may also possess potential in combating bacterial infections. The fluorinated moiety may enhance binding affinity to bacterial targets.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Study Findings
PMC7262777Identified selective D3 dopamine receptor agonists that share structural similarities with this compound, suggesting potential neuroprotective effects .
BenchchemReports indicate that this compound may serve as an intermediate in synthesizing drugs targeting neurological conditions.
SmoleculeStudies on related amino alcohols suggest potential therapeutic applications in modulating neurotransmitter systems, highlighting the relevance of this compound in drug development.

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